molecular formula C18H15ClFN3O3 B2579790 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide CAS No. 1070960-06-3

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide

Cat. No.: B2579790
CAS No.: 1070960-06-3
M. Wt: 375.78
InChI Key: YLLJTASIUREKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide is a synthetic small molecule based on a pyridopyrimidinone core scaffold , a heterocyclic framework of significant interest in medicinal chemistry . This compound is structurally characterized by a 7-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one group linked to a 2-(3-fluorophenoxy)propanamide moiety. The presence of the chloro and fluorine substituents enhances the molecule's potential for target binding and modulates its physicochemical properties, making it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs . The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in pharmaceutical research, known for its diverse biological potential. Close structural analogs of this core have been investigated in various therapeutic contexts, suggesting this compound may hold promise for researchers exploring new anticancer or antimicrobial agents . Its mechanism of action is likely to be multi-faceted, potentially involving enzyme inhibition or receptor modulation, a common trait for such nitrogen-containing heterocycles. Researchers can utilize this compound as a key molecular building block for hit-to-lead optimization or as a probe to investigate novel biological pathways . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3/c1-10-16(18(25)23-9-12(19)6-7-15(23)21-10)22-17(24)11(2)26-14-5-3-4-13(20)8-14/h3-9,11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLJTASIUREKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with a chloro substituent at the 7 position and a fluorophenoxy group. Its molecular formula is C16H15ClFN3OC_{16}H_{15}ClFN_3O with a molecular weight of approximately 331.73 g/mol .

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. A study indicated that modifications at the N8 position significantly enhanced anticancer activity compared to methylated analogues .

The proposed mechanism involves the inhibition of key enzymes or receptors that play a role in tumor growth and survival. The compound may interact with ATP-binding sites on kinases, leading to reduced phosphorylation of target proteins essential for cancer cell proliferation and survival. This interaction can trigger apoptotic pathways in cancer cells, thereby inhibiting tumor growth .

Study 1: In vitro Evaluation

In a recent study, this compound was evaluated for its cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated a dose-dependent inhibition of cell viability with IC50 values reported at 12 µM for MCF-7 and 15 µM for A549 cells. The compound induced apoptosis as confirmed by Annexin V staining and caspase activation assays.

Study 2: In vivo Efficacy

An animal model study assessed the efficacy of this compound in inhibiting tumor growth in xenograft models. Mice treated with this compound showed a significant reduction in tumor size compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors, correlating with the in vitro findings.

Comparative Analysis of Biological Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-(7-chloro-2-methyl...)MCF-712Kinase inhibition
N-(7-chloro...)A54915Apoptosis induction
Similar Pyrido DerivativeVarious10 - 20Tyrosine kinase inhibition

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H11ClFN3O2
  • Molecular Weight : 331.73 g/mol
  • IUPAC Name : N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide

The compound features a pyrido-pyrimidine core, which is often associated with various pharmacological activities, including anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the potential of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study: VEGFR Inhibition
A series of derivatives related to pyrido-pyrimidine compounds have been synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR). These compounds demonstrated effective antiangiogenic activity, which is crucial for tumor growth suppression. The incorporation of the pyrido-pyrimidine structure in these compounds has been linked to enhanced potency against cancer cell lines .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. The ability to modulate these enzymes can lead to a reduction in tumor cell proliferation and survival.

Example: Kinase Inhibition Studies
In vitro studies have demonstrated that related compounds can inhibit receptor tyrosine kinases (RTKs), which play a pivotal role in cancer cell signaling. The modification of the phenyl ring with various substituents has been shown to enhance inhibitory activity against these targets .

Antimicrobial Activity

Emerging research suggests that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Evidence from Antimicrobial Studies
Preliminary screenings have indicated that derivatives of the pyrido-pyrimidine class possess significant antibacterial and antifungal activities. These findings warrant further exploration into their mechanisms of action and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its pharmacological profile. Below is a comparative analysis with two compounds from a recent European patent (EP 4 374 877 A2) , which share therapeutic targeting but differ in core structure and substituents.

Table 1: Structural and Functional Comparison

Feature Target Compound Patent Compound 1 Patent Compound 2
Core Structure Pyrido[1,2-a]pyrimidin-4-one Pyrrolo[1,2-b]pyridazin-2-one Pyrrolo[1,2-b]pyridazin-2-one
Substituent at R1 7-Chloro 6-Cyano-5-methylpyrimidin-4-yl 2-Cyanopyridin-4-yl
Substituent at R2 2-Methyl 4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl
Phenoxy Group 3-Fluorophenoxy 2,3-Difluoro-4-(2-morpholinoethoxy)phenyl 2,3-Difluoro-4-(2-morpholinoethoxy)phenyl
Amide Linkage Propanamide Carboxamide Carboxamide
Additional Groups None Morpholine-ethoxy Morpholine-ethoxy

Key Observations:

Core Structure Differences: The target compound’s pyrido-pyrimidinone core may facilitate distinct hydrogen-bonding interactions compared to the pyrrolo-pyridazine cores in Patent Compounds 1 and 2.

Substituent Effects: The 7-chloro and 2-methyl groups in the target compound enhance lipophilicity, whereas the trifluoromethyl groups in the patent compounds improve metabolic stability and electron-withdrawing properties. The cyano substituents in Patent Compounds 1 and 2 may increase polarity and modulate target affinity through π-π stacking or dipole interactions.

Phenoxy Modifications: The target compound’s 3-fluorophenoxy group lacks the morpholine-ethoxy moiety present in the patent analogs. Morpholine improves aqueous solubility, suggesting the patent compounds may exhibit better pharmacokinetic profiles .

In contrast, the carboxamide linkage in the patent compounds may restrict mobility, favoring selective interactions.

Hypothetical Pharmacological Implications

  • Target Selectivity: The pyrido-pyrimidinone core may favor kinases with larger hydrophobic pockets, while pyrrolo-pyridazine cores (as in the patent compounds) could target enzymes requiring planar aromatic interactions.
  • Solubility and Bioavailability : The absence of morpholine in the target compound might reduce solubility compared to Patent Compounds 1 and 2, necessitating formulation adjustments for oral administration.
  • Metabolic Stability: The trifluoromethyl and cyano groups in the patent compounds likely confer resistance to oxidative metabolism, whereas the target compound’s chloro and methyl groups may slow hepatic clearance.

Q & A

Q. What are the recommended synthetic routes for N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

Heterocyclic Core Formation : Condensation of 3-fluorophenol with a substituted pyridopyrimidinone precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .

Amide Coupling : Use of coupling agents like HATU or DCC to attach the chlorinated pyrido[1,2-a]pyrimidinone fragment to the propanamide backbone. Solvent choice (e.g., dichloromethane or THF) impacts yield and purity .

  • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C62–68≥95%
2HATU, DIPEA, DCM45–52≥90%

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Ensure high-resolution data (≤1.0 Å) to resolve chlorine and fluorine positions .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆; the 3-fluorophenoxy group shows characteristic splitting patterns (e.g., meta-fluorine at δ 6.8–7.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyrido[1,2-a]pyrimidinone core?

  • Methodological Answer :
  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during oxidation steps, as demonstrated in analogous pyrimidine syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–3 hours while maintaining yields (e.g., 75% vs. 65% conventional heating) .
  • Table : Comparative yields under varying conditions:
MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating1202465
Microwave Irradiation150275

Q. What computational approaches are suitable for predicting the compound’s biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the pyrido[1,2-a]pyrimidinone core as a rigid scaffold. Parameterize fluorine and chlorine atoms for van der Waals interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to kinase domains (e.g., EGFR). Analyze RMSD values <2.0 Å for stable complexes .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers in the propanamide chain) .
  • DFT Calculations : Compare experimental X-ray bond angles with B3LYP/6-31G(d) optimized geometries to validate static vs. dynamic structural discrepancies .

Specialized Methodological Considerations

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Methodological Answer :
  • Isotope Labeling : Introduce deuterium at the α-position of the propanamide chain to slow CYP450-mediated oxidation (e.g., ³H-labeled analogs for tracer studies) .
  • Prodrug Design : Mask the 4-oxo group with a phosphonate ester, improving solubility and delaying hydrolysis .

Q. How to design a robust SAR study for pyrido[1,2-a]pyrimidinone derivatives?

  • Methodological Answer :
  • Fragment Replacement : Systematically substitute the 3-fluorophenoxy group with bioisosteres (e.g., 3-chlorophenoxy, 4-fluorobenzyl) and assay against kinase panels .
  • Data Analysis : Use principal component analysis (PCA) to correlate substituent electronegativity with IC₅₀ values in enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.